1-(Methylthio)butan-2-one oxime
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Overview
Description
1-(Methylthio)butan-2-one oxime is an organic compound with the molecular formula C5H11NOS. It is a derivative of butanone oxime, where a methylthio group is attached to the second carbon of the butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylthio)butan-2-one oxime can be synthesized through the reaction of 1-(methylthio)butan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the oxime is formed .
Industrial Production Methods: Industrial production of oximes, including this compound, often involves the use of calcium oxide as a catalyst. This method is advantageous due to its mild reaction conditions and high yield. The process involves mixing the ketone with calcium oxide and hydroxylamine hydrochloride, followed by heating the mixture to facilitate the formation of the oxime .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or amides, depending on the reaction conditions.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide
Major Products:
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(Methylthio)butan-2-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism by which 1-(Methylthio)butan-2-one oxime exerts its effects involves the formation of reactive intermediates that interact with molecular targets. For example, in its role as an anticancer agent, the compound forms complexes with gold(I) that induce oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells. The molecular targets include mitochondrial membranes and various signaling pathways involved in cell death .
Comparison with Similar Compounds
3-(Methylthio)butan-2-one oxime: This compound is structurally similar but differs in the position of the methylthio group.
2-Butanone oxime: Lacks the methylthio group but shares the oxime functionality.
3-Thiosemicarbano-butan-2-one oxime: Contains a thiosemicarbazone group instead of a methylthio group
Uniqueness: 1-(Methylthio)butan-2-one oxime is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
39195-97-6 |
---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
(NE)-N-(1-methylsulfanylbutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NOS/c1-3-5(6-7)4-8-2/h7H,3-4H2,1-2H3/b6-5+ |
InChI Key |
NMHJJFOQFIAKEN-AATRIKPKSA-N |
Isomeric SMILES |
CC/C(=N\O)/CSC |
Canonical SMILES |
CCC(=NO)CSC |
Origin of Product |
United States |
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